4-tert-butyl-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide
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Overview
Description
4-tert-butyl-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C18H21Cl3N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-tert-butylbenzoyl chloride and 2,2,2-trichloroethylamine.
Reaction Conditions: The intermediate compounds undergo a series of reactions, including nucleophilic substitution and amide formation, under controlled conditions. Common reagents used include bases like triethylamine and solvents like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.
Substitution: The amide group can participate in substitution reactions to form new amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Scientific Research Applications
4-tert-butyl-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trichloromethyl group and furan ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide
- 4-tert-butyl-N-(2,2,2-trichloro-1-(4-iodo-phenylamino)-ethyl)-benzamide
- 4-tert-butyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-benzamide
Uniqueness
Compared to similar compounds, 4-tert-butyl-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21Cl3N2O2 |
---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
4-tert-butyl-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]benzamide |
InChI |
InChI=1S/C18H21Cl3N2O2/c1-17(2,3)13-8-6-12(7-9-13)15(24)23-16(18(19,20)21)22-11-14-5-4-10-25-14/h4-10,16,22H,11H2,1-3H3,(H,23,24) |
InChI Key |
XVRVKWGIJKLMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CO2 |
Origin of Product |
United States |
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